An In-Depth Technical Guide to Bis-sulfone NHS Ester: Structure, Properties, and Applications in Bioconjugation
An In-Depth Technical Guide to Bis-sulfone NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-sulfone N-hydroxysuccinimide (NHS) Ester, a key reagent in the field of bioconjugation. It details its chemical structure, physicochemical properties, and its primary application in the site-specific rebridging of disulfide bonds in proteins, particularly antibodies. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate its effective use in research and drug development.
Core Concepts: Chemical Structure and Properties
Bis-sulfone NHS Ester is a bis-alkylating labeling reagent with the chemical formula C29H27NO9S2 and a molecular weight of approximately 597.7 g/mol .[1][2] Its structure is characterized by a central three-carbon bridge flanked by two sulfone groups and terminating in an NHS ester moiety.[] This unique architecture makes it highly selective for the cysteine sulfur atoms of a reduced disulfide bond, enabling the covalent rebridging of the disulfide linkage.[4][5][6]
The sulfone groups are relatively inert functional groups, contributing to the stability of the reagent.[7] The NHS ester, a well-established reactive group in bioconjugation, readily reacts with primary amines, although the primary application of this specific molecule leverages its reactivity towards thiols.[][8] The reaction with primary amines is most efficient in a slightly alkaline pH range of 7.2 to 8.5.[][8]
Table 1: Physicochemical Properties of Bis-sulfone NHS Ester
| Property | Value | References |
| Molecular Formula | C29H27NO9S2 | [4][5] |
| Molecular Weight | 597.7 g/mol | [2][4] |
| Appearance | Grey solid | [5] |
| Purity | >90% (typically >95% by HPLC) | [4][5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [1][5][9] |
| Storage Conditions | -20°C, desiccated | [4][5] |
Mechanism of Action: Disulfide Bond Rebridging
The primary utility of Bis-sulfone NHS Ester lies in its ability to selectively rebridge disulfide bonds that have been reduced to their constituent thiol groups. This process is particularly valuable in the context of antibody-drug conjugates (ADCs), where it allows for site-specific conjugation while maintaining the structural integrity of the antibody.[10][11]
The reaction proceeds via a two-step bis-alkylation mechanism:
-
Reduction of the Disulfide Bond: The target disulfide bond within the protein is first reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to yield two free sulfhydryl (thiol) groups.[12]
-
Bis-Alkylation: The Bis-sulfone NHS Ester is then introduced. The two sulfone groups act as Michael acceptors, reacting with the newly formed thiol groups. This results in the formation of a stable, three-carbon bridge that covalently links the two cysteine residues, effectively re-forming the connection while leaving the protein structurally intact.[10][12]
Quantitative Data
While specific quantitative data for Bis-sulfone NHS Ester is not extensively published, the behavior of the NHS ester functional group is well-characterized. The stability of NHS esters is highly dependent on pH, with hydrolysis being a significant competing reaction at higher pH values.
Table 2: General Stability of NHS Esters in Aqueous Solution
| pH | Half-life of Hydrolysis | Reference |
| 7.0 (at 0°C) | 4-5 hours | [13] |
| 8.0 | 1 hour | [6] |
| 8.6 (at 4°C) | 10 minutes | [13] |
The optimal pH for the reaction of NHS esters with primary amines is a compromise between maximizing the concentration of the deprotonated, nucleophilic amine and minimizing the rate of hydrolysis, typically falling within the range of 7.2 to 8.5.[][8] For the thiol-reactive application of Bis-sulfone NHS Ester, the reaction is generally performed under mild conditions after the reduction step.
Experimental Protocols
The following protocols provide a general framework for the use of Bis-sulfone NHS Ester in antibody disulfide rebridging. Optimization may be required for specific proteins and applications.
Materials
-
Antibody or protein of interest
-
Bis-sulfone NHS Ester
-
Reducing agent (e.g., TCEP-HCl or DTT)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
Quenching reagent (e.g., N-acetylcysteine or glycine)
-
Anhydrous DMSO or DMF for dissolving the Bis-sulfone NHS Ester
-
Desalting columns or other purification materials
Protocol for Antibody Disulfide Rebridging
This protocol is a two-step process involving the reduction of the disulfide bonds followed by the rebridging reaction.
Step-by-Step Methodology:
-
Protein Preparation:
-
Prepare the antibody or protein solution in a suitable reaction buffer (e.g., PBS, pH 7.2-7.4) at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines if targeting the NHS ester functionality, though for disulfide rebridging, this is less critical.
-
-
Reduction of Disulfide Bonds:
-
Add a 5-20 fold molar excess of the reducing agent (e.g., TCEP-HCl) to the protein solution.
-
Incubate the reaction mixture at room temperature or 37°C for 30-90 minutes. The optimal time and temperature should be determined empirically for the specific protein.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent the reaction of the reducing agent with the Bis-sulfone NHS Ester.
-
-
Rebridging Reaction:
-
Immediately before use, prepare a stock solution of Bis-sulfone NHS Ester in anhydrous DMSO or DMF (e.g., 10-20 mM).
-
Add a 5-20 fold molar excess of the Bis-sulfone NHS Ester solution to the reduced and purified protein solution.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted Bis-sulfone NHS Ester, add a quenching reagent such as N-acetylcysteine or glycine (B1666218) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the rebridged protein from excess reagents and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.
-
Logical Relationships and Considerations
The success of a bioconjugation experiment using Bis-sulfone NHS Ester depends on the careful consideration of several interconnected factors.
-
pH Control: While the primary reaction is with thiols, the NHS ester is still susceptible to hydrolysis, which is accelerated at higher pH. Maintaining a near-neutral pH (7.2-7.5) during the bis-alkylation step is generally recommended.
-
Reagent Concentration and Molar Ratios: The molar excess of both the reducing agent and the Bis-sulfone NHS Ester will influence the efficiency of the reaction. Optimization is necessary to achieve the desired degree of modification without causing protein aggregation or unwanted side reactions.
-
Temperature and Incubation Time: These parameters should be carefully controlled to ensure complete reaction while minimizing potential protein degradation or denaturation.
-
Purity and Storage of Bis-sulfone NHS Ester: The reagent is sensitive to moisture and should be stored desiccated at -20°C.[4][5] Using high-purity, freshly prepared solutions is critical for reproducible results.
Conclusion
Bis-sulfone NHS Ester is a powerful tool for the site-specific modification of proteins, offering a method to create homogenous and stable bioconjugates. Its ability to rebridge disulfide bonds makes it particularly valuable for the development of next-generation antibody-drug conjugates and other protein-based therapeutics and diagnostics. A thorough understanding of its chemical properties and the optimization of reaction conditions are paramount to its successful implementation in the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this versatile reagent in their scientific endeavors.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bis-sulfone NHS Ester | C29H27NO9S2 | CID 6420087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bis-sulfone NHS Ester, 899452-51-8 | BroadPharm [broadpharm.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. precisepeg.com [precisepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
